[(pF)Phe4]nociceptin(1-13)NH2
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H95F5N22O15/c1-29(80-42(92)27-79-59(103)49(31(3)90)88-57(101)39(24-33-44(62)46(64)48(66)47(65)45(33)63)82-43(93)26-77-41(91)25-78-53(97)34(69)23-32-13-5-4-6-14-32)51(95)84-38(18-12-22-76-61(73)74)55(99)86-36(16-8-10-20-68)56(100)87-40(28-89)58(102)81-30(2)52(96)85-37(17-11-21-75-60(71)72)54(98)83-35(50(70)94)15-7-9-19-67/h4-6,13-14,29-31,34-40,49,89-90H,7-12,15-28,67-69H2,1-3H3,(H2,70,94)(H,77,91)(H,78,97)(H,79,103)(H,80,92)(H,81,102)(H,82,93)(H,83,98)(H,84,95)(H,85,96)(H,86,99)(H,87,100)(H,88,101)(H4,71,72,75)(H4,73,74,76)/t29-,30-,31+,34-,35-,36-,37-,38-,39-,40-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVWYHYEULRQHK-OSTVPBBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H95F5N22O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[(pF)Phe4]nociceptin(1-13)NH2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of [(pF)Phe4]nociceptin(1-13)NH2, a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the OP4 receptor. This peptide analogue has emerged from structure-activity relationship (SAR) studies as a valuable research tool for investigating the physiological and pathological roles of the NOP receptor system. This document details the scientific journey from its conceptualization to its chemical synthesis and biological evaluation, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.
Discovery and Rationale
The discovery of this compound stemmed from systematic structure-activity relationship studies on the endogenous NOP receptor ligand, nociceptin/orphanin FQ (N/OFQ). Researchers aimed to identify modifications to the N/OFQ peptide sequence that would enhance its potency, selectivity, and in vivo stability. Nociceptin(1-13)NH2 was identified as the shortest sequence retaining the full activity of the native 17-amino acid peptide[1].
A key focus of these SAR studies was the phenylalanine residue at position 4 (Phe4) of the N/OFQ(1-13)NH2 sequence. A study by Guerrini et al. (2001) explored a series of modifications to the phenyl ring of this residue[2]. Their research revealed that introducing an electron-withdrawing group at the para position of the phenyl ring could significantly enhance the peptide's agonist activity. Among the various substitutions tested, the para-fluoro substitution, yielding this compound, was found to be particularly effective, resulting in a compound with higher potency than the parent peptide[2]. Subsequent in vitro and in vivo studies confirmed its high potency and selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ)[3][4][5].
Synthesis
The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis
The following protocol is a composite of standard Fmoc-based SPPS methodologies described for the synthesis of nociceptin analogues.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-(p-F)Phe-OH)
-
Coupling reagent: TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or DIC (N,N'-Diisopropylcarbodiimide)
-
Activation additive: HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like TBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIEA (9 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence: F-G-G-(pF)F-T-G-A-R-K-S-A-R-K.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash it with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Pharmacological Characterization
This compound has been extensively characterized in a variety of in vitro and in vivo assays to determine its binding affinity, functional activity, selectivity, and biological effects.
Quantitative Data
| Parameter | Value | Assay System | Reference |
| Binding Affinity (pKi) | 10.68 | CHO cells expressing human NOP receptor | [3][5] |
| Functional Potency (pEC50) | 9.80 | Mouse vas deferens bioassay | [3] |
| 9.31 | N/A | [5] | |
| Selectivity | >8000-fold over μ, δ, and κ opioid receptors | Radioligand binding assays | [3] |
| >3000-fold over μ, δ, and κ opioid receptors | Radioligand binding assays | [5] |
Experimental Protocols
This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the NOP receptor.
Materials:
-
Membranes from CHO cells stably expressing the human NOP receptor.
-
Radioligand: [3H]nociceptin.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Unlabeled nociceptin.
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the NOP receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]nociceptin, and varying concentrations of the test compound (this compound). For determining non-specific binding, add a high concentration of unlabeled nociceptin.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).
This assay measures the functional activity of this compound by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger in NOP receptor signaling.
Materials:
-
CHO cells expressing the human NOP receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).
Procedure:
-
Cell Culture: Plate CHO-NOP cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Agonist Treatment: Add varying concentrations of this compound to the cells.
-
Forskolin Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor by agonists like this compound primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, NOP receptor activation can modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Caption: NOP receptor signaling cascade.
Experimental Workflow for Synthesis and Characterization
The overall process for producing and validating this compound involves several key stages, from initial synthesis to final biological testing.
Caption: Workflow for peptide synthesis and validation.
Conclusion
This compound stands as a testament to the power of medicinal chemistry in refining the properties of endogenous peptides. Its discovery has provided the scientific community with a highly potent and selective tool to dissect the complex roles of the NOP receptor in various physiological and pathological processes, including pain, mood, and addiction. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of this and other similar peptide analogues, facilitating further research in this important area of pharmacology.
References
- 1. weizmann.ac.il [weizmann.ac.il]
- 2. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
[(pF)Phe4]nociceptin(1-13)NH2 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of [(pF)Phe4]nociceptin(1-13)NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the potent and selective nociceptin/orphanin FQ (NOP) receptor agonist, this compound. This peptide analog has been a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NOP receptor system.
Core Mechanism of Action
This compound is a synthetic peptide analog of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). The core of its mechanism of action lies in its high-affinity and selective binding to the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The substitution of a para-fluorophenylalanine at position 4 of the N/OFQ(1-13)NH2 fragment results in a significant increase in potency and duration of action compared to the parent compound.
Upon binding, this compound acts as a full agonist at the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of the NOP receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase activity. This, in turn, results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to various cellular responses. The entire process is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.
Recent studies have also suggested that the signaling of this compound may exhibit a slight bias towards G protein pathways over β-arrestin 2 recruitment when compared to the endogenous ligand N/OFQ(1-13)-NH2. Furthermore, like other NOP receptor agonists, this compound can promote the internalization and desensitization of the NOP receptor upon prolonged exposure.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Assay System | Reference |
| pKi | 10.68 | Radioligand binding assay in CHO cells expressing human NOP receptor | |
| pEC50 (GTPγS) | 9.55 ± 0.01 | [35S]GTPγS binding assay in CHO-hNOP cell membranes | |
| pEC50 (cAMP) | 10.19 ± 0.06 | Forskolin-stimulated cAMP accumulation in CHO-hNOP cells | |
| Selectivity | >8000-fold over δ, κ, and μ opioid receptors | Radioligand binding assays |
Table 2: In Vivo Effects
| In Vivo Effect | Species | Dose and Route | Observation | Reference |
| Locomotor Activity | Mouse | 1 nmol, i.c.v. | Significant and prolonged decrease in activity | |
| Nociception | Mouse | i.c.v. | Pronociceptive and antimorphine effects with a longer duration (>60 min) than N/OFQ(1-13)NH2 | |
| Blood Pressure | Mouse | 100 nmol/kg, i.v. | Decrease in mean blood pressure and heart rate with longer-lasting effects than N/OFQ(1-13)NH2 | |
| Feeding Behavior | Rat | i.c.v. | Dose-dependent stimulation of feeding, approximately tenfold more potent than N/OFQ(1-13 |
An In-depth Technical Guide to the Receptor Binding Affinity and Signaling of [(pF)Phe4]nociceptin(1-13)NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity, experimental protocols, and signaling pathways associated with the potent and selective nociceptin/orphanin FQ (NOP) receptor agonist, [(pF)Phe4]nociceptin(1-13)NH2. The information presented is intended to support research and drug development efforts targeting the NOP receptor system.
Core Concepts
This compound is a synthetic peptide analog of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). The substitution of a para-fluorophenylalanine at position 4 of the truncated N/OFQ(1-13)NH2 sequence results in a significant increase in potency and affinity for the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This enhanced affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathological roles of the NOP receptor.
Data Presentation: Receptor Binding and Functional Affinity
The following tables summarize the quantitative data for the binding affinity and functional potency of this compound at the NOP receptor.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Preparation | Radioligand | pKi | Ki (nM) | Selectivity |
| This compound | Human NOP | CHO cell membranes | [3H]Nociceptin | 10.68 | ~0.021 | >8000-fold over μ, δ, κ opioid receptors |
Table 2: Functional Potency
| Ligand | Assay | Cell Line | pEC50 | EC50 (nM) |
| This compound | GTPγS Binding | CHO-hNOP | 9.55 | ~0.28 |
| This compound | cAMP Accumulation Inhibition | CHO-hNOP | 9.80 - 10.19 | ~0.16 - ~0.065 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established practices in the field for studying NOP receptor pharmacology.
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of this compound for the NOP receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
[3H]-Nociceptin (Radioligand).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw CHO-hNOP cell membrane preparations on ice. Homogenize gently and dilute to a final protein concentration of 10-20 µg per well in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A range of concentrations of unlabeled this compound.
-
A fixed concentration of [3H]-Nociceptin (typically at or below its Kd, e.g., 0.5-1 nM).
-
CHO-hNOP membrane suspension.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through GF/C filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled nociceptin (e.g., 1 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the NOP receptor upon agonist binding.
Materials:
-
CHO-hNOP cell membranes.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane and Ligand Preparation: Prepare dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
CHO-hNOP membranes (5-10 µg protein).
-
GDP (typically 10-30 µM) to reduce basal binding.
-
Varying concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the mixture at 30°C for 15 minutes.
-
Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through GF/B filters. Wash the filters with cold assay buffer.
-
Quantification and Analysis: Measure the filter-bound radioactivity by scintillation counting. Basal binding is measured in the absence of agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). The EC50 and Emax values are determined from concentration-response curves.
cAMP Accumulation Inhibition Assay
This assay determines the ability of this compound to inhibit the production of cyclic AMP, a downstream effector of the Gi/o-coupled NOP receptor.
Materials:
-
Whole CHO-hNOP cells.
-
Forskolin (adenylyl cyclase activator).
-
IBMX (phosphodiesterase inhibitor).
-
This compound.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate CHO-hNOP cells in 96-well plates and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with IBMX (e.g.,
A Technical Guide to the Pharmacological Properties of [(pF)Phe4]nociceptin(1-13)NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(pF)Phe4]nociceptin(1-13)NH2 is a potent and highly selective synthetic peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or OP4. This receptor is the fourth member of the opioid receptor family. The substitution of a para-fluorinated phenylalanine at position 4 of the nociceptin(1-13)NH2 fragment results in a ligand with enhanced affinity and potency compared to the endogenous peptide. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding and functional characteristics, in vivo effects, and the underlying signaling mechanisms. The information is presented to support further research and drug development efforts targeting the N/OFQ system.
Introduction
The nociceptin/orphanin FQ (N/OFQ) system, comprising the NOP receptor and its endogenous ligand N/OFQ, is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, feeding behavior, and cardiovascular function. This compound has emerged as a valuable pharmacological tool for elucidating the roles of the NOP receptor due to its high potency, selectivity, and in vivo stability. This document synthesizes the key pharmacological data and experimental methodologies associated with this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinity and Functional Potency
| Parameter | Value | Assay System | Reference |
| pKi | 10.68 | Radioligand binding assay (human NOP receptor) | |
| pEC50 | 9.80 | Inhibition of forskolin-stimulated cAMP accumulation (CHO cells expressing human NOP receptor) | |
| pEC50 | 9.31 | GTPγS binding assay | |
| Selectivity | > 8000-fold over μ, δ, and κ opioid receptors | Radioligand binding assays | |
| Relative Potency | ~5 times more active than nociceptin(1-13)NH2 | Mouse vas deferens assay and cAMP accumulation |
Table 2: In Vivo Effects
| Biological Effect | Species | Dose and Route of Administration | Key Findings | Reference |
| Locomotor Activity | Mouse | 1 nmol, intracerebroventricular (i.c.v.) | Significant decrease in activity for at least 30 minutes. | |
| Nociception | Mouse | i.c.v. | Pronociceptive and antimorphine effects with a longer duration (>60 min) than nociceptin(1-13)NH2. | |
| Cardiovascular | Mouse | 100 nmol/kg, intravenous (i.v.) | Decreased mean blood pressure and heart rate with longer-lasting effects than nociceptin(1-13)NH2. | |
| Feeding Behavior | Rat | i.c.v. | Dose-dependent stimulation of feeding; approximately 10-fold more potent than nociceptin(1-13)NH2. |
Signaling Pathways
Activation of the NOP receptor by this compound initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1: NOP Receptor Gi Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the NOP receptor.
The Structure-Activity Relationship of [(pF)Phe4]nociceptin(1-13)NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the potent and selective nociceptin/orphanin FQ (NOP) receptor agonist, [(pF)Phe4]nociceptin(1-13)NH2. This peptide analog, derived from the endogenous ligand nociceptin/orphanin FQ (N/OFQ), has been a valuable tool in elucidating the physiological roles of the NOP receptor and serves as a lead compound in the development of novel therapeutics.
Core Compound Profile
This compound is a synthetic peptide analog of the N-terminal tridecapeptide of nociceptin. The key modification is the substitution of the phenylalanine residue at position 4 with a para-fluorophenylalanine.
| Property | Value |
| Molecular Formula | C61H99FN22O15 |
| Molecular Weight | 1399.6 g/mol |
| Amino Acid Sequence | Phe-Gly-Gly-(p-fluoro-Phe)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 |
Quantitative Pharmacological Data
The introduction of a para-fluoro substituent on the phenylalanine at position 4 significantly enhances the potency and efficacy of the peptide at the NOP receptor. The following tables summarize the key quantitative data for this compound in comparison to the parent peptide, nociceptin(1-13)NH2.
In Vitro Binding Affinity and Functional Potency
| Ligand | Receptor | pKi | pEC50 | Selectivity (fold) vs. MOP, DOP, KOP |
| This compound | NOP (OP4) | 10.68 | 9.80 | >8000 |
| nociceptin(1-13)NH2 | NOP (OP4) | - | - | - |
| [(pNO2)Phe4]nociceptin(1-13)NH2 | NOP (OP4) | - | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively. Data for nociceptin(1-13)NH2 and [(pNO2)Phe4]nociceptin(1-13)NH2 are provided for context where available in the literature.
In Vivo Activity Profile
| Assay | Species | Administration Route | Dose | Effect | Duration of Action |
| Locomotor Activity | Mouse | Intracerebroventricular (i.c.v.) | 1 nmol | ~70% inhibition of activity | >30 min |
| Tail-Withdrawal (Pain) | Mouse | Intracerebroventricular (i.c.v.) | - | Pronociceptive and anti-morphine effects | >60 min |
| Blood Pressure & Heart Rate | Mouse | Intravenous (i.v.) | 100 nmol/kg | Decreased mean blood pressure and heart rate | Longer lasting than NC(1-13)NH2 |
| Feeding Behavior | Rat | Intracerebroventricular (i.c.v.) | - | Dose-dependent stimulation of feeding (~10-fold more potent than NC(1-13)NH2) | - |
Signaling Pathways of the NOP Receptor
Activation of the NOP receptor by agonists such as this compound initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The receptor can also couple to other Gα subunits, including Gαz, Gα14, and Gα16. Downstream effects include the modulation of ion channels, specifically the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which collectively lead to a reduction in neuronal excitability. Furthermore, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade.
Preliminary Research Findings on [(pF)Phe4]nociceptin(1-13)NH2: A Technical Guide
This technical guide provides an in-depth overview of the preliminary research findings for [(pF)Phe4]nociceptin(1-13)NH2, a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this novel peptide analog.
Core Findings: Quantitative Data Summary
This compound has been demonstrated to be a highly potent and selective NOP receptor agonist. Its pharmacological profile has been characterized through various in vitro and in vivo studies, with key quantitative data summarized below for comparative analysis.
Table 1: In Vitro Binding Affinity and Functional Potency
| Parameter | Value | Cell Line/Tissue | Notes |
| pKi | 10.68[1] | CHO cells expressing human NOP receptor (CHO-hNOP) | Represents the negative logarithm of the inhibition constant, indicating high binding affinity. |
| pEC50 | 9.31[1] | CHO-hNOP cells | Represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect, indicating high functional potency. |
| Selectivity | >3000-fold over δ, κ, and μ opioid receptors[1] | Not specified | Demonstrates high selectivity for the NOP receptor over other classical opioid receptors. |
Table 2: In Vivo Efficacy and Potency
| In Vivo Effect | Species | Dose and Administration Route | Key Findings |
| Locomotor Activity | Mice | 1 nmol, intracerebroventricular (i.c.v.) | Caused a significant decrease in locomotor activity for at least 30 minutes, a longer duration than the parent compound NC(1-13)NH2.[2] This effect was preventable by a selective NOP receptor antagonist.[2] |
| Feeding Stimulation | Rats | i.c.v. | Dose-dependently stimulated feeding and was approximately tenfold more potent than NC(1-13)NH2.[2] |
| Cardiovascular Effects | Mice | 100 nmol/kg, intravenous (i.v.) | Decreased mean blood pressure and heart rate with longer-lasting effects compared to NC(1-13)NH2.[2] |
| Nociception (Tail-Withdrawal Assay) | Mice | i.c.v. | Produced pronociceptive and antimorphine effects with a longer duration of action (>60 min) compared to NC(1-13)NH2 (approx. 30 min).[2] |
Key Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO-hNOP).[3]
-
Radioligand: [3H]Nociceptin.[3]
-
Procedure:
-
Membranes from CHO-hNOP cells are prepared.
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
-
Objective: To assess the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
-
Cell Line: CHO-hNOP cells.[4]
-
Procedure:
-
CHO-hNOP cells are pre-incubated with the test compound at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin.[4]
-
The intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a suitable assay kit (e.g., based on fluorescence resonance energy transfer or enzyme-linked immunosorbent assay).
-
The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is generated to determine the EC50 value.
-
3. G-Protein vs. β-Arrestin Signaling (BRET Assay)
-
Objective: To investigate the signaling bias of this compound towards G-protein coupling versus β-arrestin recruitment.
-
Methodology: Bioluminescence Resonance Energy Transfer (BRET) assay.[5][6]
-
Procedure:
-
Cells are co-transfected with constructs for the NOP receptor fused to a Renilla luciferase (Rluc) and either a G-protein subunit or β-arrestin fused to a yellow fluorescent protein (YFP).
-
Upon ligand binding, conformational changes in the receptor bring the Rluc and YFP in close proximity, allowing for energy transfer.
-
The BRET signal is measured, and concentration-response curves are generated for both G-protein activation and β-arrestin recruitment to determine the respective EC50 values and efficacy. This allows for the quantification of any signaling bias.[5]
-
In Vivo Assays
1. Intracerebroventricular (i.c.v.) Injection in Mice
-
Objective: To directly administer the compound to the central nervous system.
-
Procedure:
-
Mice are anesthetized.
-
A small incision is made in the scalp to expose the skull.
-
A hole is drilled at specific stereotaxic coordinates corresponding to a lateral ventricle.
-
A fine gauge needle connected to a microsyringe is inserted to a specific depth into the ventricle.
-
The test compound is slowly infused.
-
The needle is slowly withdrawn, and the incision is closed.
-
2. Locomotor Activity Test
-
Objective: To assess the effect of the compound on spontaneous motor activity.
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system.
-
Procedure:
-
Mice are habituated to the testing room.
-
Following i.c.v. administration of the test compound or vehicle, each mouse is placed individually into the center of the open-field arena.
-
Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones, is recorded for a defined period (e.g., 30 minutes).[2][7]
-
3. Tail-Withdrawal Assay
-
Objective: To evaluate the compound's effect on nociceptive responses.
-
Procedure:
-
The baseline latency for tail withdrawal from a noxious thermal stimulus (e.g., a warm water bath or a radiant heat source) is determined for each mouse.
-
The test compound or vehicle is administered (e.g., i.c.v.).
-
At specific time points after administration, the tail-withdrawal latency is re-measured.
-
A cut-off time is implemented to prevent tissue damage.
-
4. Feeding Behavior Study in Rats
-
Objective: To determine the effect of the compound on food intake.
-
Procedure:
-
Rats are habituated to the experimental conditions and may be food-deprived for a specific period to standardize motivation.
-
The test compound or vehicle is administered (e.g., i.c.v.).
-
A pre-weighed amount of food is provided, and the amount consumed is measured at specific time intervals after administration.[8]
-
5. Cardiovascular Monitoring in Mice
-
Objective: To assess the effects of the compound on blood pressure and heart rate.
-
Procedure:
-
Mice are instrumented with telemetry devices or non-invasive tail-cuff systems for continuous or periodic measurement of blood pressure and heart rate.
-
Baseline cardiovascular parameters are recorded.
-
The test compound or vehicle is administered intravenously (i.v.).[2]
-
Blood pressure and heart rate are monitored continuously or at specific time points post-injection.[9]
-
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
This compound, as an agonist of the NOP receptor, is expected to initiate a cascade of intracellular signaling events characteristic of Gi/o-coupled receptors. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels, and the modulation of ion channel activity. Furthermore, like many G protein-coupled receptors, the NOP receptor can also signal through β-arrestin pathways, which can mediate receptor desensitization, internalization, and potentially distinct downstream signaling events.
Caption: NOP receptor signaling cascade initiated by this compound.
Experimental Workflow: In Vivo Locomotor Activity Assessment
The following diagram illustrates the typical workflow for assessing the impact of this compound on locomotor activity in mice.
Caption: Workflow for the in vivo locomotor activity experiment.
Logical Relationship: From In Vitro Potency to In Vivo Effects
The high in vitro potency and selectivity of this compound at the NOP receptor translate into observable and quantifiable effects in vivo. This relationship is crucial for understanding the compound's potential as a pharmacological tool or therapeutic agent.
Caption: Relationship between in vitro characteristics and in vivo outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFP‐112 a Potent and Long‐Lasting Agonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beta-arrestin 2 rather than G protein efficacy determines the anxiolytic-versus antidepressant-like effects of nociceptin/orphanin FQ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of [Phe(1)psi(CH(2)-NH)Gly(2)]-nociceptin(1-13)NH(2) on feeding and c-Fos immunoreactivity in selected brain sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of nociceptin in unanesthetized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
how to use [(pF)Phe4]nociceptin(1-13)NH2 in laboratory settings
An indispensable tool for neuroscience and pharmacology research, [(pF)Phe4]nociceptin(1-13)NH2 is a highly potent and selective synthetic agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as OP4. Its high affinity and selectivity make it a valuable molecular probe for investigating the physiological and pathological roles of the NOP receptor system. This document provides detailed application notes and protocols for the effective use of this compound in various laboratory settings.
Mechanism of Action
This compound is a synthetic peptide analog of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). It acts as a full agonist at the NOP receptor, a G protein-coupled receptor (GPCR). The binding of this agonist to the NOP receptor activates intracellular signaling cascades, primarily through the Gi/o protein pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
Pharmacological Profile
This compound exhibits high potency and remarkable selectivity for the NOP receptor over other opioid receptors such as mu (μ), delta (δ), and kappa (κ). This selectivity is a key advantage for specifically studying the NOP receptor system without confounding effects from other opioid pathways.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| pKi | 10.68 | Human NOP receptor | |
| pEC50 (GTPγS binding) | 9.55 ± 0.01 | CHO cells expressing human NOP | |
| pEC50 (cAMP inhibition) | 10.19 ± 0.06 | CHO cells expressing human NOP | |
| pEC50 (NOP/G protein interaction) | 9.34 | BRET assay | |
| pEC50 (NOP/β-arrestin 2 interaction) | 8.40 | BRET assay | |
| Selectivity | >3000-fold over μ, δ, κ opioid receptors | ||
| In Vivo Potency (Feeding Stimulation) | ~10-fold more potent than NC(1-13)NH2 | Rats (i.c.v. administration) |
Signaling Pathway
Activation of the NOP receptor by this compound initiates a signaling cascade that influences various cellular functions.
NOP Receptor Signaling Pathway
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound.
In Vitro Assays
This protocol determines the binding affinity of this compound to the NOP receptor.
Materials:
-
Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells)
-
Radiolabeled nociceptin analog (e.g., [3H]Nociceptin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add
Application Notes and Protocols for [(pF)Phe4]nociceptin(1-13)NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(pF)Phe4]nociceptin(1-13)NH2 is a potent and highly selective synthetic peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] This analog of the endogenous ligand nociceptin(1-13)NH2 is characterized by the substitution of a para-fluorinated phenylalanine at position 4. This modification results in significantly increased potency and a longer duration of action in both in vitro and in vivo models compared to the parent peptide.[4][5] Its high selectivity, with over 8000-fold preference for the NOP receptor over classical mu, delta, and kappa opioid receptors, makes it an invaluable tool for investigating the physiological and pathophysiological roles of the NOP receptor system.[1][2] These application notes provide detailed protocols for the use of this compound in a range of common experimental paradigms.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Receptor Binding | CHO-hNOP membranes | pKi | 10.68 | [1][2][3] |
| GTPγS Binding | CHO-hNOP membranes | pEC50 | 9.55 ± 0.01 | [6] |
| cAMP Accumulation Inhibition | Whole CHO-hNOP cells | pEC50 | 10.19 ± 0.06 | [6] |
| Mouse Vas Deferens | Electrically stimulated | pEC50 | 9.80 | [1] |
Table 2: In Vivo Effects of this compound
| Animal Model | Administration Route | Dose | Observed Effect | Duration of Effect | Reference |
| Mouse | Intracerebroventricular (i.c.v.) | 1 nmol | ~70% inhibition of locomotor activity | > 30 min | [4] |
| Mouse | Intracerebroventricular (i.c.v.) | - | Pronociceptive and anti-morphine effects in tail-withdrawal assay | > 60 min | [4] |
| Mouse | Intravenous (i.v.) | 100 nmol/kg | Decreased mean blood pressure and heart rate | Longer than NC(1-13)NH2 | [4] |
| Rat | Intracerebroventricular (i.c.v.) | Dose-dependent | Stimulation of feeding | - | [2][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of the NOP receptor upon activation by this compound and a general workflow for its characterization.
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Characterization Workflow.
Experimental Protocols
Radioligand Binding Assay for NOP Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human NOP receptor.
Materials:
-
Membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).
-
This compound.
-
[3H]-Nociceptin (Radioligand).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer for total binding or 50 µL of a high concentration of unlabeled nociceptin for non-specific binding.
-
50 µL of the desired concentration of this compound.
-
50 µL of [3H]-Nociceptin (at a final concentration close to its Kd).
-
50 µL of CHO-hNOP cell membranes (protein concentration to be optimized, typically 20-50 µ g/well ).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Inhibition Assay
This protocol measures the functional potency (EC50) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.[6][7]
Materials:
-
CHO-hNOP cells.
-
Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
-
Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture: Plate CHO-hNOP cells in 96-well plates and grow to 80-90% confluency.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with stimulation buffer. Add 50 µL of stimulation buffer containing various concentrations of this compound to the wells. Incubate for 15 minutes at 37°C.
-
Stimulation: Add 50 µL of stimulation buffer containing forskolin (final concentration typically 1-10 µM) to all wells except the basal control. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Construct a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound. Calculate the pEC50 or EC50 value using non-linear regression (sigmoidal dose-response).
In Vivo Locomotor Activity in Mice
This protocol assesses the central effects of this compound on spontaneous locomotor activity.[4]
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
This compound.
-
Sterile saline (vehicle).
-
Hamilton syringe for intracerebroventricular (i.c.v.) injection.
-
Stereotaxic apparatus (for cannulated animals) or appropriate restraints for freehand injection.
-
Automated locomotor activity chambers.
Procedure:
-
Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week and to the locomotor activity chambers for 30-60 minutes before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 1 nmol dose in a 2 µL injection volume).
-
Administration: Administer the prepared solution or vehicle (saline) via i.c.v. injection. The injection volume is typically 1-5 µL.
-
Observation: Immediately after injection, place the mouse in the locomotor activity chamber and record activity (e.g., distance traveled, beam breaks) continuously for a set period (e.g., 30-60 minutes).[4]
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the peptide-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with time as a repeated measure, followed by post-hoc tests). A significant decrease in activity is expected.[4]
Conclusion
This compound is a powerful pharmacological tool for elucidating the function of the NOP receptor system. Its high potency and selectivity allow for precise investigation of NOP-mediated signaling and its physiological consequences. The protocols provided here offer a foundation for the in vitro and in vivo characterization of this and other NOP receptor ligands, facilitating further research in areas such as pain, mood disorders, and feeding behavior.
References
- 1. This compound | CAS 380620-88-2 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UFP‐112 a Potent and Long‐Lasting Agonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of [(pF)Phe(4)]nociceptin/orphanin FQ-(1-13)NH(2) on GTPgamma(35)S binding and cAMP formation in Chinese hamster ovary cells expressing the human nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies of the Phe(4) residue of nociceptin(1-13)-NH(2): identification of highly potent agonists of the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [(pF)Phe4]nociceptin(1-13)NH2 in Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(pF)Phe4]nociceptin(1-13)NH2 is a highly potent and selective synthetic peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. This analog of the endogenous ligand nociceptin(1-13)NH2 exhibits greater potency and a longer duration of action, making it a valuable tool for investigating the role of the NOP receptor system in various physiological and pathological processes, particularly in the context of pain modulation. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical pain research models.
Physicochemical and Pharmacological Properties
This compound is a modification of the N-terminal 13 amino acids of nociceptin, with a para-fluorophenylalanine substitution at position 4. This modification significantly enhances its binding affinity and functional activity at the NOP receptor.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| pKi (NOP Receptor) | 10.68 | Recombinant human NOP receptor | |
| pEC50 (NOP Receptor) | 9.31 - 9.80 | Various functional assays | |
| Selectivity vs. μ-opioid receptor | >3000-fold | Receptor binding assays | |
| Selectivity vs. δ-opioid receptor | >3000-fold | Receptor binding assays | |
| Selectivity vs. κ-opioid receptor | >3000-fold | Receptor binding assays |
Mechanism of Action and Signaling Pathway
This compound acts as a potent agonist at the NOP receptor, a G protein-coupled receptor (GPCR). The NOP receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the NOP receptor also leads to the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release. Studies have also indicated that NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways. Notably, this compound has been suggested to exhibit a bias towards G protein signaling over β-arrestin recruitment.
Application in Pain Research Models
This compound has been utilized in several in vivo models to elucidate the role of the NOP receptor in nociception and other physiological functions.
Spontaneous Locomotor Activity
Intracerebroventricular (i.c.v.) administration of this compound has been shown to decrease spontaneous locomotor activity in mice, an effect that is more sustained compared to the parent peptide, nociceptin(1-13)NH2.[1]
Table 2: Effect of this compound on Locomotor Activity in Mice
| Compound | Dose (i.c.v.) | Effect on Locomotor Activity | Duration of Effect | Reference |
| This compound | 1 nmol | ~70% inhibition | Up to 30 min | [1] |
| Nociceptin(1-13)NH2 | 1 nmol | ~70% inhibition | ~15 min | [1] |
Experimental Protocol: Spontaneous Locomotor Activity in Mice
-
Animals: Male Swiss albino mice (25-30 g) are suitable for this study.
-
Housing: House animals in groups with free access to food and water, maintaining a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via intracerebroventricular (i.c.v.) injection. A typical injection volume is 5 µL.
-
For i.c.v. injection, briefly anesthetize mice and inject the solution into the lateral ventricle using a stereotaxic apparatus.
-
-
Locomotor Activity Monitoring:
-
Immediately after injection, place each mouse individually into an automated activity monitoring cage (e.g., an open field arena equipped with infrared beams).
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for at least 30 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the locomotor activity of the peptide-treated group to the vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Tail-Withdrawal Assay (Acute Nociception)
In the mouse tail-withdrawal assay, i.c.v. administration of this compound has been reported to produce both pronociceptive and antimorphine effects, with a longer duration of action compared to nociceptin(1-13)NH2 (>60 min vs. ~30 min).[1] The pronociceptive effect is observed as a decrease in the latency to withdraw the tail from a noxious heat source. The antimorphine effect is observed as a reduction of morphine-induced analgesia.
Experimental Protocol: Tail-Withdrawal Assay in Mice
-
Animals: Male mice are commonly used.
-
Apparatus: A tail-withdrawal apparatus with a radiant heat source or a warm water bath (e.g., 48-52°C).
-
Acclimatization: Gently restrain the mice in a suitable holder for several minutes on consecutive days before the experiment to minimize stress.
-
Baseline Latency: Measure the baseline tail-withdrawal latency by applying the heat source to the distal third of the tail. The average of three measurements is typically taken. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Pronociceptive Effect: Administer this compound (e.g., 0.1-1 nmol, i.c.v.) or vehicle.
-
Antimorphine Effect: Administer morphine (e.g., 5 mg/kg, s.c.) followed by this compound (i.c.v.) after a set time (e.g., 15-30 minutes).
-
-
Post-Treatment Latency: Measure the tail-withdrawal latency at various time points after drug administration (e.g., 5, 15, 30, 60, and 90 minutes).
-
Data Analysis:
-
Calculate the percentage of the maximal possible effect (%MPE) or present the raw latency data.
-
Compare the latencies between treatment groups at each time point using appropriate statistical methods.
-
Inflammatory and Neuropathic Pain Models
While specific data for this compound in inflammatory and neuropathic pain models are limited, studies with the structurally related, potent NOP agonist UFP-112 ([(pF)Phe4,Aib7,Arg14,Lys15]N/OFQ-NH2) provide valuable insights into the potential applications in these models. Intrathecal (i.t.) administration of UFP-112 has been shown to produce potent and long-lasting antinociceptive effects in models of acute and chronic pain.[2]
A. Formalin Test (Inflammatory Pain Model)
The formalin test is a model of tonic, localized inflammatory pain. It involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a biphasic pain response (Phase I: acute neurogenic pain; Phase II: inflammatory pain).
Note: The following protocol and data are based on studies with potent NOP agonists like UFP-112 and may serve as a template for experiments with this compound.
Experimental Protocol: Formalin Test in Mice
-
Animals: Male mice are typically used.
-
Acclimatization: Place mice in individual observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer the NOP agonist (e.g., i.t. or systemically) or vehicle at a predetermined time before formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 2.5%) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, record the cumulative time the animal spends licking or biting the injected paw for up to 60 minutes. The observation period is typically divided into Phase I (0-5 minutes) and Phase II (15-40 minutes).
-
Data Analysis: Compare the total licking/biting time in each phase between the drug-treated and vehicle-treated groups.
Table 3: Representative Antinociceptive Effects of a Potent NOP Agonist (UFP-112) in the Mouse Formalin Test
| Treatment (i.t.) | Dose | % Inhibition of Licking Time (Phase I) | % Inhibition of Licking Time (Phase II) |
| UFP-112 | 1-100 pmol | Dose-dependent reduction | Dose-dependent reduction |
B. Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
The CCI model is a widely used model of peripheral neuropathic pain, induced by loose ligation of the sciatic nerve. This results in the development of mechanical allodynia and thermal hyperalgesia.
Experimental Protocol: CCI Model in Mice and NOP Agonist Testing
-
Surgery: Anesthetize the mice and expose the sciatic nerve. Place loose ligatures around the nerve. In sham-operated animals, the nerve is exposed but not ligated.
-
Post-operative Recovery: Allow the animals to recover for several days (e.g., 7-14 days) for the neuropathic pain phenotype to develop.
-
Baseline Nociceptive Testing: Measure baseline responses to mechanical stimuli (e.g., von Frey filaments) and thermal stimuli (e.g., Hargreaves test) before drug administration.
-
Drug Administration: Administer the NOP agonist (e.g., i.t. or systemically) or vehicle.
-
Post-Treatment Nociceptive Testing: Re-assess mechanical and thermal sensitivity at various time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds (mechanical allodynia) and latencies (thermal hyperalgesia) between the drug-treated and vehicle-treated groups.
Summary
This compound is a powerful research tool for investigating the NOP receptor system. Its high potency, selectivity, and prolonged in vivo activity make it superior to the endogenous ligand for many applications. The provided protocols and data offer a starting point for researchers to explore the role of the NOP receptor in various pain states and other physiological processes. When investigating inflammatory and neuropathic pain, the use of structurally related analogs like UFP-112 can provide valuable comparative data and expand the understanding of the therapeutic potential of NOP receptor agonists.
Disclaimer: The provided protocols are for guidance only and may need to be optimized for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOP01, a NOP receptor agonist, produced potent and peripherally restricted antinociception in a formalin-induced mouse orofacial pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [(pF)Phe4]nociceptin(1-13)NH2 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(pF)Phe4]nociceptin(1-13)NH2 is a potent and highly selective synthetic peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] It exhibits greater potency and a longer duration of action in vivo compared to the endogenous ligand, nociceptin/orphanin FQ (N/OFQ).[4][5] This analog has demonstrated a range of physiological effects in mice, making it a valuable tool for investigating the roles of the NOP receptor in various biological processes. These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in mice.
Mechanism of Action
This compound acts as a full agonist at the NOP receptor, a G protein-coupled receptor (GPCR).[5] It displays high selectivity for the NOP receptor, with over 8000-fold greater affinity compared to classical opioid receptors (μ, δ, and κ).[2][3] NOP receptor activation by this compound initiates a cascade of intracellular signaling events. The receptor couples to various G proteins, primarily of the Gαi/o and Gαz families, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability. The receptor can also signal through Gα14 and Gα16 proteins to activate phospholipase C and mitogen-activated protein kinase (MAPK) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [(pF)Phe4]nociceptin(1-13)NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(pF)Phe4]nociceptin(1-13)NH2 is a potent and highly selective synthetic agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It exhibits over 8000-fold selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ). This peptide analog, where the phenylalanine at position 4 is replaced with a para-fluorophenylalanine, demonstrates prolonged in vivo effects compared to its parent compound, including influences on pain perception, blood pressure, and feeding behavior.[3] These characteristics make it a valuable tool for investigating the physiological and pathological roles of the NOP receptor system.
This document provides detailed protocols for the preparation of this compound solutions and guidelines for assessing their stability. It also includes protocols for key in vitro functional assays to characterize its activity at the NOP receptor.
Physicochemical and Pharmacological Properties
| Property | Value | References |
| Molecular Weight | 1399.6 g/mol | |
| Formula | C61H99FN22O15 | |
| Sequence | H-Phe-Gly-Gly-(pF)Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 | |
| Appearance | Lyophilized solid | |
| Solubility | Soluble in water up to 2 mg/mL | |
| Storage (Lyophilized) | Store at -20°C or -80°C, desiccated | |
| Storage (in Solution) | Aliquot and store at -20°C or -80°C; avoid repeated freeze-thaw cycles | |
| Receptor Selectivity | Highly selective for NOP receptor (>8000-fold vs. μ, δ, κ) | |
| Biological Activity | Potent NOP receptor agonist | [1][2] |
Solution Preparation and Stability
General Handling and Storage
Lyophilized this compound is stable for extended periods when stored at -20°C or -80°C in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can affect peptide stability.
Solutions of the peptide are less stable and should be prepared fresh for each experiment whenever possible. For storage, solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Protocol for Preparing an Aqueous Stock Solution
This protocol describes the preparation of a 1 mM aqueous stock solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the volume of water needed to achieve a 1 mM concentration. For example, for 1 mg of peptide (MW = 1399.6 g/mol ), the required volume would be approximately 714.5 µL.
-
Carefully add the calculated volume of sterile water to the vial.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
If not for immediate use, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
Stability Considerations
While specific stability data for this compound in various solvents and conditions are not extensively published, general principles for peptide stability should be followed:
-
pH: Peptide solutions are generally most stable at a slightly acidic to neutral pH (pH 5-7). Extreme pH values can lead to hydrolysis.
-
Solvent: For most in vitro and in vivo applications, sterile water or physiological buffers (e.g., PBS, saline) are suitable solvents. If solubility is an issue, a small amount of a co-solvent like DMSO or ethanol may be used, but its compatibility with the experimental system must be verified.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. It is crucial to aliquot solutions for single use.
-
Proteases: Solutions should be prepared under sterile conditions to minimize microbial contamination and subsequent enzymatic degradation.
Experimental Protocols
Nociceptin Receptor (NOP) Signaling Pathway
Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the NOP receptor upon agonist binding.
Workflow:
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, adjusted to pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 5-20 µg of protein per well)
-
Varying concentrations of this compound
-
10 µM GDP
-
Assay buffer to the desired volume.
-
-
Initiate Reaction: Add [35S]GTPγS to a final concentration of 50-100 pM to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of excess unlabeled GTPγS. Calculate the specific binding and plot the concentration-response curve to determine the EC50 and Emax values.
cAMP Inhibition Assay (HTRF)
This assay measures the ability of this compound to inhibit the production of cAMP, a downstream effect of NOP receptor activation. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.
Workflow:
Protocol:
-
Cell Culture: Culture CHO cells stably expressing the human NOP receptor in appropriate media.
-
Cell Plating: Seed the cells into a 384-well plate at a suitable density and allow them to attach overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the peptide dilutions to the cells.
-
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production. A typical final concentration is 1-10 µM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the concentration-response curve to determine the IC50 value for cAMP inhibition.
Conclusion
This compound is a powerful research tool for elucidating the roles of the NOP receptor. Proper handling, solution preparation, and storage are critical for obtaining reliable and reproducible results. The provided protocols offer a foundation for researchers to investigate the pharmacological properties of this potent and selective NOP receptor agonist. It is recommended that users perform their own stability and optimization studies for their specific experimental conditions.
References
Application Notes and Protocols for Measuring [(pF)Phe4]nociceptin(1-13)NH2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(pF)Phe4]nociceptin(1-13)NH2 is a potent and highly selective synthetic peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The NOP receptor is the fourth member of the opioid receptor family and is involved in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and reward. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands. Its endogenous ligand is the 17-amino acid neuropeptide N/OFQ.
The peptide this compound is a truncated analogue of N/OFQ with a para-fluorophenylalanine substitution at position 4. This modification results in a significant increase in potency and selectivity for the NOP receptor, with over 8000-fold selectivity over classical mu, delta, and kappa opioid receptors. These properties make it an invaluable pharmacological tool for investigating the physiological roles of the NOP receptor system and for the development of novel therapeutics.
These application notes provide an overview of the common techniques used to measure the activity of this compound, including detailed protocols for key in vitro assays.
Signaling Pathway of the NOP Receptor
Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels. A key effect is the inhibition of voltage-gated Ca2+ channels and the activation of G protein-coupled inwardly rectifying K+ (GIRK) channels.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound at the human NOP receptor.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Radioligand Binding | pKi | 10.68 | CHO-hNOP | |
| GTPγS Binding | pEC50 | 9.55 ± 0.01 | CHO-hNOP membranes | |
| cAMP Accumulation | pEC50 | 10.19 ± 0.06 | CHO-hNOP | |
| cAMP Accumulation | pEC50 | 9.31 | Not specified | |
| Isolated Tissue (Mouse Vas Deferens) | pEC50 | 9.80 | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity/potency.
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of this compound for the NOP receptor by assessing its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Varying concentrations of this compound or vehicle.
-
A fixed concentration of radiolabeled NOP ligand (e.g., [3H]Nociceptin).
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled NOP agonist (e.g., 1 µM N/OFQ).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of Gi/o proteins by the NOP receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to the Gα subunit.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from CHO-hNOP cells as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (typically 10-30 µM) to ensure G proteins are in their inactive state.
-
Varying concentrations of this compound or vehicle.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters, as described for the radioligand binding assay.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the stimulated binding (total binding in the presence of agonist minus basal binding) as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum stimulation (Emax).
-
cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor-mediated inhibition of adenylyl cyclase.
Application of [(pF)Phe4]nociceptin(1-13)NH2 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(pF)Phe4]nociceptin(1-13)NH2 is a potent and highly selective synthetic peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or OP4. This modified analog of the N-terminal fragment of nociceptin, nociceptin(1-13)NH2, exhibits enhanced potency and a longer duration of action in various in vitro and in vivo models compared to its parent compound and the endogenous ligand N/OFQ. Its high selectivity over classical opioid receptors (mu, delta, and kappa) makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the NOP receptor system in the central and peripheral nervous systems. This document provides detailed application notes, quantitative data, experimental protocols, and visualizations to guide researchers in utilizing this compound for neuroscience research.
Mechanism of Action
This compound acts as a full agonist at the NOP receptor, a G protein-coupled receptor (GPCR). The substitution of phenylalanine at position 4 with a para-fluorophenylalanine residue significantly increases its potency. The NOP receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Interestingly, studies have suggested that this compound may exhibit biased agonism. It shows a preference for the G protein signaling pathway over the β-arrestin 2 recruitment pathway, which can have implications for downstream signaling and physiological outcomes.
Data Presentation
In Vitro Pharmacological Profile
The following table summarizes the in vitro binding affinity and functional potency of this compound at the NOP receptor.
| Parameter | Value | Species/System | Reference |
| pKi | 10.68 | Human recombinant NOP receptor | |
| pEC50 (GTPγS binding) | 9.31 | CHO cells expressing human NOP receptor | |
| pEC50 (cAMP inhibition) | 9.80 | CHO cells expressing human NOP receptor | |
| Selectivity vs. μ, δ, κ opioid receptors | >3000-fold | ||
| Selectivity vs. μ, δ, κ opioid receptors | >8000-fold |
In Vivo Effects
This table outlines the observed in vivo effects of this compound following intracerebroventricular (i.c.v.) or intravenous (i.v.) administration.
| Biological Effect | Species | Dose and Route | Key Findings | Reference |
| Locomotor Activity | Mice | 1 nmol, i.c.v. | Significant decrease in activity for at least 30 minutes, longer lasting than NC(1-13)NH2. | |
| Nociception (Tail-withdrawal assay) | Mice | i.c.v. | Pronociceptive and antimorphine effects with a longer duration (>60 min) compared to NC(1-13)NH2 (approx. 30 min). | |
| Cardiovascular Effects | Mice | 100 nmol/kg, i.v. | Decreased mean blood pressure and heart rate with longer-lasting effects than NC(1-13)NH2. | |
| Feeding Behavior | Rats | i.c.v. | Dose-dependently stimulated feeding; approximately tenfold more potent than NC(1-13)NH2. |
Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To determine the functional potency of this compound in inhibiting forskolin-stimulated cAMP production in cells expressing the NOP receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).
-
Multi-well plates (e.g., 384-well).
Procedure:
-
Cell Culture: Culture CHO-hNOP cells to 80-90% confluency.
-
Cell Plating: Harvest and seed the cells into 384-well plates at a suitable density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the diluted this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curve and calculate the pEC50 value.
In Vivo Locomotor Activity Assay
Objective: To assess the effect of centrally administered this compound on spontaneous locomotor activity in mice.
Materials:
-
Male Swiss mice (or other appropriate strain).
-
This compound.
-
Sterile saline (vehicle).
-
Intracerebroventricular (i.c.v.) injection cannulae and syringes.
-
Locomotor activity monitoring system (e.g., automated activity chambers with infrared beams).
Procedure:
-
Animal Acclimation: Acclimate the mice to the laboratory conditions and the activity chambers for a sufficient period before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 nmol in a volume of 5 µL).
-
i.c.v. Injection: Briefly anesthetize the mice and administer the prepared solution or vehicle via i.c.v. injection.
-
Locomotor Activity Monitoring: Immediately after the injection, place the mice individually into the activity chambers and record their locomotor activity for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Quantify the total distance traveled, number of beam breaks, or other relevant parameters and compare the results between the treated and vehicle groups.
Visualizations
Signaling Pathway of this compound
Troubleshooting & Optimization
improving [(pF)Phe4]nociceptin(1-13)NH2 solubility for in vivo studies
Welcome to the technical support center for [(pF)Phe4]nociceptin(1-13)NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and selective NOP receptor agonist in in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, truncated analog of the endogenous peptide nociceptin/orphanin FQ (N/OFQ). It is a highly potent and selective agonist for the nociceptin receptor (NOP, also known as ORL-1), displaying over 8000-fold selectivity over other opioid receptors (mu, delta, and kappa).[1] Its high potency and selectivity make it a valuable tool for investigating the physiological and pathological roles of the NOP receptor system in vivo.[1][2][3]
Q2: What are the main challenges when working with this compound for in vivo studies?
A2: The primary challenge for researchers is often related to the peptide's solubility. As a lyophilized powder, proper reconstitution is crucial to ensure accurate dosing and avoid precipitation, which can lead to experimental variability and inaccurate results. The peptide's hydrophobic nature can make it difficult to dissolve in aqueous solutions suitable for injection.
Q3: How can I determine the overall charge of the peptide to guide solvent selection?
A3: You can estimate the overall charge of the peptide at a neutral pH by assigning a value of +1 to each basic residue (Arginine - R, Lysine - K, Histidine - H, and the N-terminal amine) and -1 to each acidic residue (Aspartic acid - D, Glutamic acid - E, and the C-terminal carboxyl group). Based on the sequence of this compound (Phe-Gly-Gly-(pF)Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2), it has a net positive charge, suggesting it is a basic peptide.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to dissolving this compound for your in vivo experiments.
Problem: The peptide does not dissolve in water.
-
Cause: The peptide may have hydrophobic characteristics despite its overall positive charge, leading to poor aqueous solubility.
-
Solution:
-
Start with a small amount: Always test the solubility with a small aliquot of the peptide before dissolving the entire stock.[4][5]
-
Use a slightly acidic solution: Since this is a basic peptide, dissolving it in a mildly acidic solution can improve solubility. Try using a 10-25% acetic acid solution initially, and then dilute with sterile water or your desired buffer to the final concentration.[6][7]
-
Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.[4][8]
-
Problem: The peptide precipitates out of solution after initial dissolution.
-
Cause: The peptide may have reached its solubility limit in the chosen solvent, or the pH of the final solution may not be optimal for maintaining solubility.
-
Solution:
-
Use a co-solvent: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) first can be effective.[4][5][6] Slowly add this stock solution dropwise into your aqueous buffer while vortexing to reach the desired final concentration.[6] Be mindful that the final concentration of DMSO should be kept low (typically <1%) for most in vivo experiments to avoid toxicity.[6][7]
-
pH adjustment: Ensure the final pH of your solution is not at the isoelectric point (pI) of the peptide, as this is the point of lowest solubility. For a basic peptide, maintaining a slightly acidic pH can help keep it in solution.
-
Problem: I am concerned about the peptide aggregating over time.
-
Cause: Peptide aggregation is a common issue, especially at high concentrations and during storage. This can lead to a loss of active compound and inaccurate dosing.
-
Solution:
-
Proper Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
-
Use of Excipients: Consider the use of solubility-enhancing excipients in your formulation. While specific data for this peptide is limited, excipients like cyclodextrins or PEG may be explored.
-
Fresh Preparation: Ideally, prepare the peptide solution fresh for each experiment to minimize the risk of aggregation.
-
Quantitative Solubility Data
| Solvent/Vehicle | Reported Solubility | Remarks |
| Water | Soluble to 2 mg/mL | As a basic peptide, solubility in pure water may be limited. Mild acidification can improve this. |
| DMSO | High solubility expected | A common solvent for initial solubilization of hydrophobic peptides.[4][5][6] |
| PBS (Phosphate Buffered Saline) | Solubility may be limited | The pH of standard PBS (around 7.4) may not be optimal for this basic peptide. |
Experimental Protocols
Protocol 1: Basic Solubilization Protocol for In Vivo Injection
This protocol provides a general guideline. It is crucial to perform a small-scale solubility test first.
-
Calculate the required amount: Determine the total amount of peptide needed for your experiment based on the desired dose and number of animals.
-
Initial Dissolution (if necessary):
-
For aqueous-based vehicle: Attempt to dissolve the peptide in sterile, distilled water or a slightly acidic solution (e.g., 0.9% saline adjusted to a mildly acidic pH).
-
For co-solvent based vehicle: If the peptide has poor aqueous solubility, first dissolve it in a minimal amount of sterile DMSO (e.g., 10-50 µL).
-
-
Dilution to Final Concentration:
-
Slowly add the initial peptide solution to the final vehicle (e.g., sterile saline or PBS) with gentle vortexing. Ensure the final concentration of any organic solvent is compatible with your animal model.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter before injection.
-
Verification: If possible, confirm the final concentration of the peptide solution using a suitable analytical method like HPLC.
Note on Vehicle for In Vivo Studies: The choice of vehicle is critical. For intravenous (i.v.) or intracerebroventricular (i.c.v.) injections, the vehicle must be sterile and isotonic. Common vehicles include sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for central injections. The addition of a small percentage of a solubilizing agent like DMSO may be necessary, but its final concentration should be carefully controlled and tested for any behavioral or physiological effects in your animal model. One study involving a nociceptin analog used sterile saline for in vivo experiments.
Visualizing Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of [(pF)Phe(4)]nociceptin/orphanin FQ-(1-13)NH(2) on GTPgamma(35)S binding and cAMP formation in Chinese hamster ovary cells expressing the human nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. lifetein.com [lifetein.com]
- 7. biocat.com [biocat.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: [(pF)Phe4]nociceptin(1-13)NH2 Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [(pF)Phe4]nociceptin(1-13)NH2 in receptor binding assays. The information is tailored to scientists and professionals in drug development engaged in studying the nociceptin/orphanin FQ (NOP) receptor system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in receptor binding assays?
A1: this compound is a high-affinity, selective agonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] It is a synthetic analog of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). Its high potency and selectivity make it a valuable tool for characterizing the NOP receptor in competitive binding assays, allowing for the determination of the affinity of other unlabeled compounds.
Q2: What is the expected binding affinity of this compound for the NOP receptor?
A2: this compound exhibits very high affinity for the NOP receptor, with reported pKi values of approximately 10.68 and pEC50 values around 9.31 to 9.80.[1] This corresponds to sub-nanomolar affinity, making it a potent competitor in binding assays.
Q3: What cell types are typically used for in vitro binding assays with this peptide?
A3: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO-hNOP) are a commonly used and well-characterized system for these assays.[2] These cells provide a high density of receptors, which is advantageous for detecting specific binding.
Q4: Can I use brain tissue homogenates for binding assays with this compound?
A4: Yes, membrane preparations from brain regions known to express the NOP receptor, such as the cerebral cortex, hippocampus, and striatum, can be used.[3] However, it is crucial to include a cocktail of protease inhibitors in your buffers to prevent the degradation of the peptide by endogenous proteases.
Troubleshooting Guides
Below are common issues encountered during this compound receptor binding assays, along with their potential causes and solutions.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of binding parameters.
| Potential Cause | Recommended Solution |
| Peptide Adsorption to Assay Components: Peptides, particularly those with hydrophobic residues, can stick to plasticware and filter mats. Nociceptin has been shown to bind to glass fiber filters. | Pre-treat glass fiber filters with a solution of 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of the peptide.[4] Including Bovine Serum Albumin (BSA) in the assay buffer at a concentration of 0.1-1% can also help to block non-specific binding sites on assay tubes and plates.[5][6] |
| Hydrophobic Interactions: The peptide may be interacting non-specifically with the cell membranes or other proteins in the preparation. | Include a low concentration of a non-ionic detergent, such as 0.01% Tween-20, in the assay buffer to disrupt hydrophobic interactions.[6] Adjusting the salt concentration of the buffer (e.g., increasing NaCl) can also help to minimize charge-based non-specific interactions.[5][6] |
| Radioligand Issues: If using a radiolabeled competitor, it may be binding to non-receptor sites. | Ensure the chosen radioligand has low non-specific binding properties.[7] Consider using a different radioligand if NSB remains high. Also, verify the radiochemical purity of your ligand. |
Issue 2: Low or No Specific Binding
This issue can arise from various factors, from peptide integrity to incorrect assay conditions.
| Potential Cause | Recommended Solution |
| Peptide Degradation: Peptides are susceptible to degradation by proteases present in the cell membrane preparation. Nociceptin is known to be degraded by endopeptidases.[8] | Supplement the assay buffer with a cocktail of protease inhibitors. A common combination includes bestatin, captopril, and phosphoramidon.[8] Bacitracin has also been shown to be effective.[9] |
| Incorrect Assay Buffer Composition: The pH and ionic strength of the buffer can significantly impact receptor-ligand interactions. | Optimize the buffer pH, typically around 7.4 for physiological relevance. Ensure the presence of divalent cations like Mg2+, as they can be crucial for receptor conformation and binding. |
| Suboptimal Incubation Time and Temperature: The binding reaction may not have reached equilibrium. | Determine the optimal incubation time by performing a time-course experiment. For many peptide-receptor interactions, incubation for 60-120 minutes at room temperature or 37°C is sufficient. However, kinetics can vary.[10] |
| Low Receptor Density: The concentration of NOP receptors in your preparation may be too low to detect a significant specific binding signal. | If using cell lines, ensure a high level of receptor expression. For tissue preparations, choose brain regions with known high NOP receptor density.[3] |
| Peptide Stability in Solution: The peptide may not be stable under the storage or experimental conditions. | Prepare fresh solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Competitive Radioligand Binding Assay Protocol
This protocol is a general guideline for a competitive binding assay using CHO-hNOP cell membranes, a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ), and this compound as the unlabeled competitor.
Materials:
-
CHO-hNOP cell membranes
-
Radioligand (e.g., [3H]N/OFQ)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgSO4, 1 mM EGTA, 0.1% BSA, pH 7.4
-
Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4 (ice-cold)
-
0.3% Polyethylenimine (PEI)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Filter Pre-treatment: Soak glass fiber filters in 0.3% PEI for at least 30 minutes prior to use.
-
Assay Setup:
-
Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and CHO-hNOP cell membranes to designated wells.
-
Non-Specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled N/OFQ (e.g., 1 µM), and CHO-hNOP cell membranes to designated wells.
-
Competition: Add assay buffer, radioligand, varying concentrations of this compound, and CHO-hNOP cell membranes to the remaining wells.
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for common binding assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. [3H]-nociceptin ligand-binding and nociceptin opioid receptor mrna expression in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. revvity.com [revvity.com]
- 8. Degradation of nociceptin (orphanin FQ) by mouse spinal cord synaptic membranes is triggered by endopeptidase-24.11: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
minimizing off-target effects of [(pF)Phe4]nociceptin(1-13)NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [(pF)Phe4]nociceptin(1-13)NH2, a potent and selective NOP receptor agonist. The information provided is intended to facilitate experimental design and troubleshooting, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic peptide analogue of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). It is a highly potent and selective agonist for the Nociceptin receptor (NOP), also known as the Orphanin FQ receptor or OP4.[1][2] The substitution of phenylalanine at position 4 with a para-fluorophenylalanine enhances its potency and selectivity.[3]
Q2: What is the primary on-target effect of this compound?
The primary on-target effect is the activation of the NOP receptor, a Gi/o-coupled G protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. In vivo, this can manifest as various physiological effects, including pronociception, hypotension, and stimulation of feeding.[1][4]
Q3: How selective is this compound for the NOP receptor?
This compound displays very high selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ). Published data indicates a selectivity of over 3000-fold to 8000-fold for the NOP receptor.[1][2][5]
Q4: What are the known off-target effects of this compound?
Currently, there is limited publicly available data on the comprehensive off-target profile of this compound against a broad panel of GPCRs and other potential molecular targets beyond the classical opioid receptors. Its high selectivity for the NOP receptor suggests that off-target effects at other opioid receptors are minimal at appropriate concentrations. However, as with any potent ligand, the potential for off-target effects increases at higher concentrations.
Q5: What are the recommended storage and handling conditions for this compound?
For long-term storage, the lyophilized peptide should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. The peptide is soluble in water.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound at the NOP receptor and its selectivity over classical opioid receptors.
Table 1: NOP Receptor Binding Affinity and Functional Potency
| Parameter | Value | Species | Assay System | Reference |
| pKi | 10.68 | Human | Recombinant CHO cells | [1][5] |
| pEC50 (cAMP) | 9.31 | Human | Recombinant CHO cells | [1] |
| pEC50 (G protein) | 9.80 | Not Specified | Not Specified | [2][5] |
Table 2: Selectivity over Classical Opioid Receptors
| Receptor | Selectivity Fold | Reference |
| μ-opioid receptor | >3000 | [1] |
| δ-opioid receptor | >3000 | [1] |
| κ-opioid receptor | >3000 | [1] |
| μ, δ, κ opioid receptors | >8000 | [2][5] |
Troubleshooting Guides
This section provides guidance on identifying and mitigating potential issues during your experiments, with a focus on minimizing the risk of off-target effects and ensuring data integrity.
Issue 1: Unexpected or Inconsistent Biological Responses
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted peptide. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. Consider including protease inhibitors in your assay buffer for prolonged incubations with cell lysates or tissues. |
| High Ligand Concentration | Even highly selective ligands can exhibit off-target effects at excessive concentrations. Perform dose-response curves to determine the optimal concentration range for on-target effects. If unexpected effects are observed at high concentrations, they may be off-target. |
| Experimental Artifacts | Some in vitro assays are prone to artifacts. For example, in fluorescence-based assays, the peptide itself might interfere with the signal. Run appropriate controls, such as vehicle-only and cells not expressing the receptor of interest. |
| Cell Line Variability | The expression levels of the NOP receptor and other signaling components can vary between cell lines and even with passage number. Ensure consistent cell culture conditions and use cells within a defined passage number range. |
Issue 2: Poor Reproducibility in Binding Assays
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | High non-specific binding can obscure the specific binding signal. Optimize the assay buffer by including detergents (e.g., 0.1% BSA) or adjusting the salt concentration. Ensure that the filter plates are properly pre-treated (e.g., with polyethyleneimine) to reduce binding to the filter material. |
| Peptide Adsorption | Peptides can adsorb to plasticware, leading to lower effective concentrations. Use low-binding microplates and pipette tips. |
| Incomplete Equilibration | Ensure that the binding reaction has reached equilibrium. Determine the optimal incubation time by performing a time-course experiment. |
Issue 3: Discrepancies Between Binding Affinity and Functional Potency
| Possible Cause | Troubleshooting Step |
| Receptor Reserve | In some cell systems with high receptor expression, a maximal functional response can be achieved with only a fraction of receptors occupied. This can lead to a leftward shift in the functional potency curve compared to the binding affinity curve. |
| Signal Amplification | Downstream signaling pathways, such as cAMP inhibition, involve signal amplification, which can also lead to a discrepancy between binding and functional data. |
| Biased Agonism | The ligand may preferentially activate one signaling pathway over another (e.g., G protein activation vs. β-arrestin recruitment). It is advisable to test the ligand in multiple functional assays to get a comprehensive understanding of its signaling profile. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the NOP receptor.
Materials:
-
Cell membranes expressing the NOP receptor
-
Radioligand (e.g., [3H]Nociceptin)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl)
-
This compound
-
Non-specific binding control (e.g., 10 µM unlabeled Nociceptin)
-
96-well filter plates (e.g., GF/C plates pre-soaked in 0.5% PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and either this compound, vehicle, or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (Gi-coupled Receptor)
This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
Cells expressing the NOP receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits)
-
384-well white microplate
Procedure:
-
Seed the cells in a 384-well plate and grow to the desired confluency.
-
On the day of the assay, remove the culture medium and add stimulation buffer.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the diluted compound to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for another 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP levels against the log concentration of this compound and use non-linear regression to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated NOP receptor, providing insights into receptor desensitization and potential biased signaling.
Materials:
-
Cells co-expressing the NOP receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein) for BRET or a similar technology.
-
Assay buffer
-
This compound
-
Plate reader capable of detecting the specific assay signal (e.g., luminescence and fluorescence for BRET).
Procedure:
-
Plate the cells in a suitable microplate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound to the cells.
-
Incubate for the desired time at 37°C.
-
Measure the signal (e.g., BRET ratio) using a plate reader.
-
Plot the signal against the log concentration of this compound and use non-linear regression to determine the EC50 value for β-arrestin recruitment.
Visualizations
Signaling Pathway of this compound
Caption: NOP receptor G-protein signaling pathway.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for off-target effect assessment.
Logical Relationship for Troubleshooting Unexpected Results
Caption: Troubleshooting logic for unexpected results.
References
- 1. iris.unife.it [iris.unife.it]
- 2. Opioid activity profiles indicate similarities between the nociceptin/orphanin FQ and opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 380620-88-2 | Tocris Bioscience [tocris.com]
- 5. immunoportal.com [immunoportal.com]
method refinement for [(pF)Phe4]nociceptin(1-13)NH2 administration
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful administration and application of [(pF)Phe4]nociceptin(1-13)NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective synthetic peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4] It is a modification of the endogenous ligand's active fragment, nociceptin(1-13)NH2, with a para-fluorophenylalanine substitution at position 4. This modification results in increased potency and a longer duration of action in vivo compared to the parent peptide.[5][6]
Q2: What are the primary research applications of this peptide?
A2: This peptide is primarily used in neuroscience research to investigate the roles of the NOP receptor system in various physiological and pathological processes. Common applications include studies on pain modulation (where it can have pronociceptive effects), anxiety, depression, feeding behavior, cardiovascular function, and as a tool to study the biased agonism of G protein-coupled receptors.[5][6][7][8]
Q3: How should I reconstitute and store this compound?
A3: For reconstitution, it is recommended to use sterile, distilled water to a concentration of 2 mg/ml. For long-term storage, the lyophilized peptide should be stored desiccated at -20°C. Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Short-term storage of the reconstituted solution (a few days) can be at 4°C.
Q4: What is the recommended vehicle for in vivo administration?
A4: The choice of vehicle depends on the route of administration. For intracerebroventricular (i.c.v.) injections, sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) are commonly used. For intravenous (i.v.) injections, sterile saline is a suitable vehicle. It is crucial to ensure the peptide is fully dissolved and the solution is clear before injection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity in vitro | Peptide degradation | Ensure proper storage conditions (-20°C or -80°C for stock solutions). Avoid repeated freeze-thaw cycles by preparing aliquots. Use fresh dilutions for each experiment. |
| Incorrect concentration | Verify calculations and ensure accurate dilution of the stock solution. Consider performing a concentration-response curve to confirm potency. | |
| Cell line issues | Confirm that the cell line expresses a functional NOP receptor. Passage number of cells can affect receptor expression and signaling. | |
| Variability in in vivo results | Improper injection technique | For i.c.v. injections, ensure accurate targeting of the cerebral ventricles. Practice the injection technique with a dye (e.g., Evans blue) to confirm placement. For i.v. injections, confirm successful entry into the tail vein. |
| Peptide aggregation | Visually inspect the peptide solution for any precipitation or cloudiness. If aggregation is suspected, sonication in a water bath for a few minutes may help to redissolve the peptide. Preparing fresh solutions before each experiment is recommended. | |
| Animal stress | Handle animals gently and allow for an acclimatization period before the experiment to minimize stress-induced physiological changes that could affect the outcome. | |
| Precipitation of the peptide upon reconstitution | Low solubility in the chosen solvent | While soluble in water, if you encounter issues, you can try reconstituting in a small amount of a solvent like DMSO before diluting with your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Ligand | Receptor | pKi | pEC50 (GTPγS binding) | pEC50 (cAMP inhibition) | Selectivity over μ, δ, κ opioid receptors |
| This compound | NOP | 10.68[1][3] | 9.55[9][10] | 10.19[9][10] | >3000-fold[1] |
| Nociceptin(1-13)NH2 | NOP | - | 8.94[9][10] | 9.60[9][10] | - |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Place the anesthetized mouse in a stereotaxic frame.
-
Ensure the head is level in all planes.
-
Shave the scalp and clean the area with an antiseptic solution.
-
-
Injection Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma.
-
The coordinates for the lateral ventricle are typically: AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface. These may need to be optimized for the specific mouse strain and age.
-
Drill a small hole at the determined coordinates.
-
Lower a Hamilton syringe filled with the peptide solution to the target depth.
-
Inject the desired volume (typically 1-5 µL) slowly over 1-2 minutes.
-
Leave the needle in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
Suture the scalp incision.
-
-
Post-operative Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide appropriate post-operative analgesia as per your IACUC protocol.
-
Protocol 2: Intravenous (i.v.) Tail Vein Injection in Mice
-
Animal Preparation:
-
Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the tail veins.
-
Place the mouse in a suitable restraint device.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
The lateral tail veins are the preferred sites for injection.
-
Use a 27-30 gauge needle attached to a syringe containing the peptide solution.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a flash of blood in the hub of the needle.
-
Inject the solution slowly. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.
-
-
Post-injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: NOP Receptor Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. immunoportal.com [immunoportal.com]
- 5. Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of [(pF)Phe(4)]nociceptin/orphanin FQ-(1-13)NH(2) on GTPgamma(35)S binding and cAMP formation in Chinese hamster ovary cells expressing the human nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NOP Receptor Agonists: [(pF)Phe4]nociceptin(1-13)NH2 vs. Nociceptin/Orphanin FQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) and its potent synthetic analog, [(pF)Phe4]nociceptin(1-13)NH2. Both are agonists for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor (GPCR) that represents a promising therapeutic target for various neurological and physiological conditions, including pain, anxiety, and drug addiction.
Overview
Nociceptin/Orphanin FQ is the natural, 17-amino acid ligand for the NOP receptor (also known as ORL-1).[1][2] Its truncated form, N/OFQ(1-13)NH2, is the shortest version that retains the full affinity and activity of the native peptide and is often used as a reference compound in pharmacological studies.[3]
This compound is a synthetic peptide analog where the phenylalanine at position 4 has been substituted with a para-fluorophenylalanine.[4][5] This modification results in a significant increase in potency and a longer duration of action compared to the endogenous peptide, making it a valuable tool for in vitro and in vivo research.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinity and functional potency of both compounds at the human NOP receptor, based on data from various experimental assays.
Table 1: Receptor Binding Affinity
| Compound | Receptor | pKi | Ki (nM) | Selectivity |
| This compound | Human NOP | 10.68[5][7][8] | ~0.021 | >8000-fold over µ, δ, κ opioid receptors[5][8] |
| Nociceptin/Orphanin FQ | Human NOP | ~10.0 - 10.3 | 0.05 - 0.1[9] | Highly selective for NOP over µ, δ, κ |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates stronger binding affinity.
Table 2: In Vitro Functional Activity
| Compound | Assay | pEC50 | EC50 (nM) | Notes |
| This compound | GTPγS Binding / cAMP Inhibition | 9.80[5][8] | ~0.16 | Approximately 5-fold more potent than N/OFQ(1-13)NH2[4] |
| N/OFQ(1-13)NH2 | NOP/G protein interaction | 8.80[10] | ~1.58 | Standard reference agonist |
| Nociceptin/Orphanin FQ | GTPγS Binding | ~8.04 | ~9.11[11] | Lower functional potency relative to its high binding affinity |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Signaling Pathways of the NOP Receptor
Activation of the NOP receptor by an agonist like N/OFQ or its analog initiates a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G proteins (Gi/o).
Primary NOP Receptor Signaling Cascade
Upon agonist binding, the NOP receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[12][13] The dissociated Gβγ subunits can also directly modulate ion channels, causing an inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and activation of inwardly rectifying potassium channels (hyperpolarizing the neuron).[13][14] Additionally, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK.[1][13]
Caption: Canonical signaling pathways activated by NOP receptor agonists.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for its receptor.
-
Preparation: Membranes are prepared from cells stably expressing the recombinant human NOP receptor (e.g., CHO-hNOP cells) or from brain tissue.
-
Incubation: A fixed concentration of a radiolabeled NOP ligand (e.g., [³H]N/OFQ) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound or N/OFQ).
-
Separation: The reaction is incubated to equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: Competition binding curves are generated, and the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation.
-
Preparation: Cell membranes expressing the NOP receptor are prepared as described above.
-
Incubation: Membranes are incubated in a buffer containing GDP (to ensure G proteins are in an inactive state), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist.
-
Reaction: Agonist binding to the NOP receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation & Quantification: The reaction is terminated by rapid filtration, and the amount of G protein-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Analysis: Concentration-response curves are plotted to determine the EC50 and maximal stimulation (Emax) for each agonist.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures a downstream consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.
Caption: Experimental workflow for a cAMP accumulation inhibition assay.
-
Cell Culture: CHO-hNOP cells are cultured in appropriate media and plated in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the NOP agonist.
-
Stimulation: Adenylyl cyclase is then stimulated with a fixed concentration of forskolin, leading to a surge in intracellular cAMP production. The co-incubation with the Gi/o-coupled NOP agonist inhibits this process.
-
Lysis & Detection: The reaction is stopped, cells are lysed, and the total amount of accumulated cAMP is measured using a detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, and concentration-response curves are used to calculate the potency (EC50 or IC50).
In Vivo Effects and Duration of Action
Studies have demonstrated that the structural modification in this compound translates to enhanced performance in vivo.
-
Potency & Duration: In animal models, this compound is significantly more potent and exhibits a longer duration of action than N/OFQ or its unmodified (1-13)NH2 fragment.[6] For example, its effects on locomotor activity, blood pressure, and feeding behavior are more sustained.[6][15]
-
Pharmacological Profile: Both compounds produce similar qualitative effects, such as pronociceptive effects when administered supraspinally and analgesia at the spinal level. However, the enhanced stability and potency of this compound make it a more robust tool for investigating these physiological responses.[6]
Conclusion
Both Nociceptin/Orphanin FQ and this compound are highly selective agonists for the NOP receptor. The key distinctions lie in their origin, potency, and duration of action.
-
Nociceptin/Orphanin FQ is the endogenous standard, essential for understanding the natural physiological roles of the NOP system. Its shorter active life is characteristic of a native neuropeptide.
-
This compound is a superior research tool for pharmacological studies. Its enhanced potency and longer in vivo duration of action provide a wider and more stable experimental window. This makes it an invaluable asset for elucidating the therapeutic potential of NOP receptor modulation.
The choice between these two compounds depends on the experimental goal: N/OFQ is ideal for studying baseline physiology, while its para-fluoro analog is better suited for pharmacological interventions and mechanistic studies requiring a more potent and sustained effect.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CAS 380620-88-2 | Tocris Bioscience [tocris.com]
- 6. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immunoportal.com [immunoportal.com]
- 9. Relationship between binding affinity and functional activity of nociceptin/orphanin FQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nociceptin (orphanin FQ): high-affinity and high-capacity binding site coupled to low-potency stimulation of guanylyl-5'-O-(gamma-thio)-triphosphate binding in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 13. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Guide to NOP Receptor Agonists: Focus on [(pF)Phe4]nociceptin(1-13)NH2
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of conditions, including pain, anxiety, and substance abuse disorders. Activation of the NOP receptor can produce analgesia with a reduced risk of the adverse effects associated with classical opioid agonists, such as respiratory depression and dependence.[1] This guide provides a comparative overview of [(pF)Phe4]nociceptin(1-13)NH2, a highly potent and selective NOP receptor agonist, alongside other key NOP receptor agonists, supported by experimental data.
Performance Comparison of NOP Receptor Agonists
The following table summarizes the in vitro binding affinity (pKi or Ki) and functional potency (pEC50 or EC50) of this compound and other notable NOP receptor agonists. These parameters are crucial indicators of a compound's effectiveness and selectivity.
| Compound | Receptor Binding Affinity (pKi / Ki) | Functional Potency (pEC50 / EC50) | Receptor Selectivity | Key Characteristics |
| This compound | 10.68 (pKi)[2][3][4][5][6][7] | 9.80 (pEC50)[5], 9.31 (pEC50)[2][3][4][6][7] | >8000-fold selective over μ, δ, and κ opioid receptors[5] | Highly potent and selective peptide agonist with long-lasting in vivo effects.[5] |
| Nociceptin/Orphanin FQ (N/OFQ) | 9.50 (pKi)[8] | 7.62 - 8.05 (pEC50, isolated tissues)[8] | Endogenous ligand for the NOP receptor. | Serves as the benchmark for NOP receptor agonist activity. |
| UFP-112 | 10.55 (pKi)[8] | 9.43 (pEC50, mouse vas deferens)[8][9] | Highly selective for the NOP receptor. | A potent and long-lasting full agonist.[8][9] |
| Ro 65-6570 | 9.6 (pKi)[10] | 40 nM (EC50, GTPγS)[11][12] | Good selectivity over classical opioid receptors.[10] | A non-peptidic full agonist.[13] |
| Cebranopadol | N/A | High potency at NOP and μ-opioid receptors.[14] | Bifunctional agonist at NOP and opioid receptors.[14][15] | Demonstrates potent antinociceptive effects in various pain models.[14][16] |
| Buprenorphine | N/A | Partial agonist at μ-opioid and NOP receptors.[11] | Acts on multiple opioid receptors. | Used in the treatment of pain and opioid addiction.[11] |
In Vivo Effects of this compound
In vivo studies have demonstrated the significant and prolonged effects of this compound compared to the endogenous ligand N/OFQ and its truncated active fragment NC(1-13)NH2.
-
Locomotor Activity: Intracerebroventricular (i.c.v.) administration in mice showed a significant and sustained decrease in locomotor activity for at least 30 minutes, an effect that was longer-lasting than that of NC(1-13)NH2.[17][18]
-
Nociception: In the mouse tail-withdrawal assay, i.c.v. administration produced pronociceptive effects with a longer duration of action (>60 min) compared to NC(1-13)NH2 (approx. 30 min).[17][18]
-
Cardiovascular Effects: Intravenous (i.v.) injection in normotensive mice led to a more sustained decrease in mean blood pressure and heart rate compared to NC(1-13)NH2.[6][17][18]
-
Feeding Behavior: When administered i.c.v. in rats, it stimulated feeding and was found to be approximately tenfold more potent than NC(1-13)NH2.[6][17]
These findings highlight the enhanced potency and duration of action of this compound in vivo, making it a valuable tool for investigating the physiological roles of the NOP receptor system.[17][18]
Signaling Pathways and Experimental Workflows
The activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathway and the general workflows for key in vitro assays used to characterize NOP receptor agonists.
Caption: NOP Receptor Signaling Pathway.
Caption: Key In Vitro Experimental Workflows.
Detailed Experimental Protocols
Objective and reproducible data are paramount in drug discovery. Below are the fundamental methodologies for the key experiments cited in this guide.
Receptor Binding Assay
This assay determines the affinity of a ligand for the NOP receptor.
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-N/OFQ) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the NOP receptor are used.
-
Reaction Mixture: The membranes are incubated in an assay buffer containing GDP, the test agonist at various concentrations, and the non-hydrolyzable GTP analog, [35S]GTPγS.[19][20][21]
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Filtration: The assay is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.[19]
-
Measurement: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.[19]
-
Data Analysis: The data are analyzed to determine the agonist's potency (EC50) and efficacy (Emax) in stimulating G-protein activation.[21]
cAMP Accumulation Assay
This assay assesses the functional consequence of NOP receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Whole cells expressing the NOP receptor are cultured in appropriate media.[22]
-
Stimulation: Intracellular cAMP levels are first elevated by stimulating adenylyl cyclase with an agent like forskolin.[17][22]
-
Agonist Treatment: The cells are then treated with varying concentrations of the NOP receptor agonist.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).[17][22]
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (EC50) and efficacy.
Conclusion
This compound stands out as a highly potent and selective NOP receptor agonist with a prolonged duration of action in vivo compared to the endogenous ligand. Its well-defined pharmacological profile makes it an invaluable research tool for elucidating the complex roles of the NOP receptor system in health and disease. The comparative data and experimental methodologies provided in this guide offer a solid foundation for researchers to design and interpret studies aimed at developing novel therapeutics targeting the NOP receptor.
References
- 1. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound TFA Datasheet DC Chemicals [dcchemicals.com]
- 8. In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ro 65-6570 Hydrochloride ≥98% (HPLC) | 228246-34-2 [sigmaaldrich.com]
- 12. Ro 65-6570 Hydrochloride = 98 HPLC 228246-34-2 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological characterization of cebranopadol a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bifunctional peptide-based opioid agonist/nociceptin antagonist ligand for dual treatment of nociceptive and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of [(pF)Phe4]nociceptin(1-13)NH2 Binding Affinity at the Nociceptin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of the binding affinity of the potent nociceptin receptor (NOP) agonist, [(pF)Phe4]nociceptin(1-13)NH2, with other key NOP receptor ligands. The data presented is intended to aid researchers in the selection of appropriate pharmacological tools for their studies of the NOP system and in the development of novel therapeutics targeting this receptor.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (pKi and Ki) and functional potencies (pEC50 and EC50) of this compound and a selection of alternative NOP receptor agonists. The data has been compiled from various in vitro studies to provide a clear comparison of their performance.
| Compound | NOP Receptor Affinity (pKi) | NOP Receptor Affinity (Ki, nM) | NOP Receptor Functional Potency (pEC50) | NOP Receptor Functional Potency (EC50, nM) | Selectivity |
| This compound | 10.68[1][2] | - | 9.31 - 9.80[1][2][3] | - | >3000-fold over μ, δ, and κ opioid receptors[2] |
| Nociceptin(1-13)NH2 | - | 0.75[1] | 7.9[1] | - | High for NOP |
| UFP-112 | 10.55[4] | - | 8.34 - 9.24[4] | - | >100-fold over classical opioid receptors[4] |
| Ro 64-6198 | - | 0.39[5] | - | 25.6[6] | >100-fold over classical opioid receptors[7] |
| AT-121 | - | - | - | 35 (NOP), 20 (MOP)[8] | Bifunctional NOP/MOP partial agonist[8] |
Experimental Protocols
The binding affinity and functional potency data presented in this guide were primarily determined using the following key experimental methodologies:
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor. In a typical experiment, cell membranes expressing the NOP receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Nociceptin) and varying concentrations of the unlabeled competitor compound (e.g., this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest. Agonist binding to a G-protein coupled receptor (GPCR) like the NOP receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. In this assay, a non-hydrolyzable GTP analog, [35S]GTPγS, is used. The amount of [35S]GTPγS bound to the G-proteins is proportional to the degree of receptor activation by an agonist. The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is a measure of its potency.
cAMP Formation Assay
The NOP receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells expressing the NOP receptor are first stimulated with an agent like forskolin to increase basal cAMP levels. The ability of a NOP receptor agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured. The concentration of the agonist that causes a 50% reduction in cAMP levels (EC50) is determined to assess its functional potency.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for determining binding affinity and functional potency.
Caption: Simplified signaling pathway of the Nociceptin (NOP) receptor.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 380620-88-2 | Tocris Bioscience [tocris.com]
- 4. In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Pharmacology of Ro 64‐6198, a Systemically Active, Nonpeptide NOP Receptor (Opiate Receptor‐Like 1, ORL‐1) Agonist with Diverse Preclinical Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [(pF)Phe4]nociceptin(1-13)NH2 and Traditional Opioids: Efficacy and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with improved safety profiles over traditional opioids has led to the exploration of novel targets within the endogenous pain modulation circuitry. One such target is the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, the fourth member of the opioid receptor family. This guide provides a comparative overview of the efficacy and side-effect profile of [(pF)Phe4]nociceptin(1-13)NH2, a potent and selective NOP receptor agonist, in relation to traditional mu-opioid receptor agonists like morphine.
Executive Summary
This compound is a high-affinity selective agonist for the NOP receptor, displaying over 8000-fold selectivity against classical opioid receptors (mu, delta, and kappa).[1] While traditional opioids exert their potent analgesic effects primarily through the mu-opioid receptor, their clinical utility is hampered by severe side effects, including respiratory depression, addiction, and tolerance. NOP receptor agonists, such as this compound, have been investigated as potential alternatives that may offer significant pain relief with a reduced burden of these adverse effects. However, the pharmacology of NOP receptor agonists is complex, with effects being highly dependent on the route of administration and the specific pain modality being investigated.
Analgesic Efficacy: A Complex Picture
The analgesic efficacy of this compound presents a more nuanced picture compared to the generally consistent antinociceptive effects of traditional opioids. The route of administration appears to be a critical determinant of its action on nociceptive thresholds.
Intracerebroventricular (i.c.v.) Administration:
Studies involving direct administration into the brain's ventricular system have revealed that this compound can produce effects that are contrary to analgesia. In the mouse tail-withdrawal assay, i.c.v. administration of this compound resulted in pronociceptive (pain-enhancing) and antimorphine effects.[2] These effects were longer lasting than those of the parent compound, nociceptin(1-13)NH2.[2] This suggests a complex supraspinal modulation of pain pathways by NOP receptor activation, which can antagonize the analgesic effects of mu-opioid agonists.
Intrathecal (i.t.) Administration:
In contrast to i.c.v. administration, spinal delivery of NOP receptor agonists has been shown to produce antinociceptive effects. While direct data for the intrathecal administration of this compound in a head-to-head comparison with morphine is limited, studies on the structurally related and potent NOP agonist UFP-112 (which also contains the [(pF)Phe4] modification) demonstrate dose-dependent antinociceptive effects in the mouse tail withdrawal assay following intrathecal administration.[3] This highlights the potential for spinally-mediated analgesia through NOP receptor activation.
The following table summarizes the available data on the analgesic efficacy of this compound and morphine.
| Compound | Administration Route | Animal Model | Pain Assay | Key Findings |
| This compound | Intracerebroventricular (i.c.v.) | Mouse | Tail-Withdrawal | Pronociceptive and antimorphine effects.[2] |
| Morphine | Systemic (e.g., s.c., i.p.) | Rodent | Tail-Flick/Hot Plate | Dose-dependent analgesia. |
Side-Effect Profile: The Promise of a Safer Alternative
A major driving force behind the development of NOP receptor agonists is their potential for a superior side-effect profile compared to traditional opioids.
Respiratory Depression:
Rewarding Effects and Abuse Liability:
The rewarding effects of traditional opioids, which lead to their high abuse potential, are a significant clinical concern. NOP receptor activation has been shown to have an opposing effect on the brain's reward pathways. Studies have demonstrated that NOP receptor agonists can block the rewarding effects of morphine and other drugs of abuse in conditioned place preference (CPP) paradigms.[5][6] This suggests that selective NOP agonists like this compound are unlikely to produce rewarding effects and may even have therapeutic potential in addiction.
The following table provides a qualitative comparison of the side-effect profiles. Quantitative data for this compound is currently limited.
| Side Effect | This compound (Predicted) | Traditional Opioids (e.g., Morphine) |
| Respiratory Depression | Low to negligible risk | High risk, dose-dependent |
| Rewarding Effects (CPP) | Aversive or neutral | Strong rewarding effects |
| Abuse Liability | Low | High |
Signaling Pathways
The distinct pharmacological profiles of this compound and traditional opioids stem from their activation of different receptor systems that, while both being G-protein coupled receptors (GPCRs), initiate distinct downstream signaling cascades.
Traditional Opioid (Mu-Opioid Receptor) Signaling Pathway:
Traditional opioids like morphine bind to the mu-opioid receptor (MOR), which couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. The net effect is a reduction in neuronal excitability and neurotransmitter release, leading to analgesia.
Mu-Opioid Receptor Signaling Pathway
This compound (NOP Receptor) Signaling Pathway:
This compound binds to the NOP receptor, which also couples to Gi/o proteins. Similar to the MOR, this leads to the inhibition of adenylyl cyclase and modulation of ion channels. However, the distinct downstream effectors and their expression patterns throughout the nervous system result in a different pharmacological output, including the context-dependent effects on nociception.
NOP Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Tail-Flick Test (for Analgesia):
The tail-flick test is a common method to assess the analgesic properties of compounds in rodents. It measures the latency of the animal to withdraw its tail from a source of thermal stimulation.
Tail-Flick Experimental Workflow
-
Apparatus: A tail-flick apparatus with a radiant heat source.
-
Procedure:
-
Rodents (mice or rats) are gently placed in a restrainer, allowing the tail to be exposed.
-
The tail is positioned over the heat source.
-
The heat source is activated, and a timer starts simultaneously.
-
The latency to the characteristic tail-flick response is recorded. A cut-off time is pre-determined to prevent tissue damage.
-
A baseline latency is established for each animal before drug administration.
-
The test compound or vehicle is administered (e.g., subcutaneously, intraperitoneally, intrathecally, or intracerebroventricularly).
-
Tail-flick latencies are measured at various time points after drug administration to determine the onset, peak, and duration of the analgesic effect.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Respiratory Function Analysis:
Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals.
-
Apparatus: A whole-body plethysmograph chamber connected to a pressure transducer and data acquisition system.
-
Procedure:
-
Animals are habituated to the plethysmography chamber.
-
Baseline respiratory parameters (frequency, tidal volume, and minute volume) are recorded.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored for a defined period.
-
-
Data Analysis: Changes in respiratory frequency and minute volume from baseline are calculated to assess the degree of respiratory depression.
Conditioned Place Preference (CPP) (for Rewarding Effects):
The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): On the first day, animals are allowed to freely explore all compartments, and the time spent in each is recorded to determine any initial preference.
-
Conditioning: Over several days, animals receive the test drug and are confined to one of the non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-conditioning (Test): On the final day, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a rewarding effect (place preference). A significant decrease indicates an aversive effect (place aversion).
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for probing the function of the NOP receptor system. Its complex effects on nociception, particularly the contrasting actions depending on the route of administration, underscore the intricate role of the NOP receptor in pain modulation. While the promise of a safer analgesic with reduced respiratory depression and abuse liability is a significant driver of research in this area, more direct comparative studies with traditional opioids are needed to fully elucidate the therapeutic potential of selective NOP agonists.
Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the analgesic efficacy of this compound and traditional opioids using clinically relevant routes of administration (e.g., systemic or intrathecal) in various pain models.
-
Comprehensive side-effect profiling: Quantitative assessment of the respiratory and rewarding effects of this compound in direct comparison to traditional opioids.
-
Exploration of mixed NOP/mu-opioid agonists: Further investigation into the development and characterization of bifunctional compounds that may offer the optimal balance of potent analgesia and a favorable safety profile.
By addressing these knowledge gaps, the scientific community can better understand the therapeutic window of NOP receptor agonists and their potential to usher in a new era of safer pain management.
References
- 1. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of [(pF)Phe4]nociceptin(1-13)NH2 and Buprenorphine: A Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the pharmacological properties of [(pF)Phe4]nociceptin(1-13)NH2, a potent Nociceptin/Orphanin FQ (NOP) receptor agonist, and buprenorphine, a widely used partial agonist at the mu-opioid receptor (MOR). This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant pathways to facilitate a comprehensive understanding of these two compounds.
Executive Summary
This compound is a highly potent and selective agonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It exhibits over 3000 to 8000-fold selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa).[3] In contrast, buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa- and delta-opioid receptors.[4][5] It possesses a very high binding affinity for the mu-opioid receptor.[4][5] This fundamental difference in their primary receptor targets dictates their distinct pharmacological profiles, including their effects on nociception, respiratory function, and abuse potential.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional activities of this compound and buprenorphine at various opioid receptors.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | NOP (ORL1) Receptor | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor | Kappa (κ) Opioid Receptor |
| This compound | ~0.02 (pKi 10.68)[1][2] | >10,000[3] | >10,000[3] | >10,000[3] |
| Buprenorphine | 77.4[4] | 0.2 - 1.22[6][7] | 2.9 - 6.1[4] | 0.62 - 2.5[4] |
Table 2: Functional Activity (EC50 / pEC50)
| Compound | Assay | NOP (ORL1) Receptor | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor | Kappa (κ) Opioid Receptor |
| This compound | GTPγS Binding | pEC50 9.31[1][2] | - | - | - |
| Buprenorphine | GTPγS Binding | Partial Agonist (EC50 116 nM)[8] | Partial Agonist | Antagonist | Antagonist |
Signaling Pathways
The distinct receptor interactions of this compound and buprenorphine lead to the activation of different primary signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 380620-88-2 | Tocris Bioscience [tocris.com]
- 4. Buprenorphine - Wikipedia [en.wikipedia.org]
- 5. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 6. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 7. zenodo.org [zenodo.org]
- 8. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Potential of [(pF)Phe4]nociceptin(1-13)NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the analgesic properties of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, [(pF)Phe4]nociceptin(1-13)NH2. Its performance is objectively compared with other key NOP receptor modulators, supported by experimental data from various preclinical pain models. This document aims to elucidate the therapeutic potential and challenges associated with targeting the NOP receptor for pain management.
Introduction to NOP Receptor Modulation for Analgesia
The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, N/OFQ, play a complex and intriguing role in pain modulation. Unlike classical opioid receptors (mu, delta, and kappa), activation of the NOP receptor can lead to either pain relief (analgesia/antinociception) or pain enhancement (hyperalgesia/pronociception), largely dependent on the site of action within the nervous system. Generally, supraspinal (intracerebroventricular) administration of NOP agonists tends to be pronociceptive, whereas spinal (intrathecal) administration produces antinociceptive effects.[1][2] This duality presents both a challenge and an opportunity for the development of novel analgesics with potentially fewer side effects than traditional opioids.
This compound is a potent and selective synthetic agonist of the NOP receptor.[3][4] This guide will delve into its analgesic profile in comparison to other NOP receptor ligands, including a closely related full agonist (UFP-112), a bifunctional NOP/mu-opioid receptor agonist (Cebranopadol), and NOP receptor antagonists.
Comparative Analysis of NOP Receptor Modulators
The following tables summarize the in vivo effects of this compound and selected alternative NOP receptor modulators in various preclinical pain models.
Table 1: Comparison of NOP Receptor Agonists in Acute Pain Models
| Compound | Animal Model | Assay | Route of Administration | Dose Range | Observed Effect | Potency/Efficacy | Duration of Action |
| This compound | Mouse | Tail-Withdrawal | i.c.v. | 1 nmol | Pronociceptive | Mimicked NC(1-13)NH2 | >60 min[3] |
| N/OFQ(1-13)NH2 | Mouse | Tail-Withdrawal | i.c.v. | 1 nmol | Pronociceptive | Standard | ~30 min[3] |
| UFP-112 | Mouse | Tail-Withdrawal | i.c.v. | 1-100 pmol | Pronociceptive | ~100-fold more potent than N/OFQ | Long-lasting |
| UFP-112 | Mouse | Tail-Withdrawal | i.t. | 1-100 pmol | Antinociceptive | ~100-fold more potent than N/OFQ | Long-lasting |
| Cebranopadol | Rat | Tail-Flick | i.v. | 0.5-5.6 µg/kg (ED50) | Antinociceptive | Highly potent | Up to 7 hours[5] |
Table 2: Effects of NOP Receptor Modulators in Chronic Pain Models
| Compound | Animal Model | Pain Model | Route of Administration | Dose Range | Observed Effect |
| UFP-112 | Rat | Spinal Nerve Ligation (SNL) | i.t. | Not specified | Reduced allodynia and hyperalgesia[1] |
| Ro 65-6570 (Non-peptide agonist) | Rat | Complete Freund's Adjuvant (CFA) | Systemic | Not specified | Attenuated inflammatory pain[6] |
| J-113397 (Antagonist) | Rat | Spinal Nerve Ligation (SNL) | s.c. | 30 mg/kg | Blocked agonist-induced anti-analgesia[7] |
| SB-612111 (Antagonist) | Mouse | Spinal Nerve Ligation (SNL) | s.c. | Not specified | Blocked NOP agonist-induced antiallodynia[8] |
| Cebranopadol | Rat | Spinal Nerve Ligation (SNL) | i.v. | ED50: 0.5-5.6 µg/kg | Antihypersensitive[5] |
| Cebranopadol | Rat | Diabetic Neuropathy | i.v. | ED50: 0.5-5.6 µg/kg | Antihypersensitive[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Mouse Tail-Withdrawal/Tail-Flick Assay
This assay is used to assess the response to a thermal pain stimulus and can indicate both pronociceptive and antinociceptive effects.
-
Animals: Male Swiss albino mice are typically used.
-
Procedure:
-
A focused beam of radiant heat is applied to the ventral surface of the tail.
-
The latency to withdraw the tail from the heat source is measured. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.
-
Baseline latencies are determined before drug administration.
-
The test compound or vehicle is administered via the specified route (e.g., intracerebroventricularly or intrathecally).
-
Tail-withdrawal latencies are measured at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: A decrease in tail-withdrawal latency compared to vehicle-treated animals indicates a pronociceptive (hyperalgesic) effect. An increase in latency suggests an antinociceptive (analgesic) effect. Data are often expressed as the percentage of the maximum possible effect (%MPE).
Formalin Test
This model assesses the response to a persistent chemical noxious stimulus and is used to evaluate potential analgesics in inflammatory pain.
-
Animals: Rats or mice are commonly used.
-
Procedure:
-
A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of a hind paw.
-
Animals are placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), reflecting direct nociceptor activation, and the late phase (15-60 minutes post-injection), which is associated with inflammatory processes.
-
Test compounds are administered prior to the formalin injection.
-
-
Data Analysis: A reduction in the duration of nociceptive behaviors in either phase compared to the control group indicates an analgesic effect.[9][10]
Chronic Pain Models (e.g., Spinal Nerve Ligation - SNL)
These models are used to induce neuropathic pain states, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).
-
Animals: Typically rats or mice.
-
Procedure (SNL Model):
-
Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.
-
Animals are allowed to recover for a period (e.g., 7-14 days) to allow the neuropathic pain state to develop.
-
Mechanical allodynia is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal hyperalgesia can be assessed using a radiant heat source (similar to the tail-flick test but applied to the paw).
-
The effects of test compounds on these pain-related behaviors are then evaluated.
-
-
Data Analysis: An increase in the paw withdrawal threshold (for mechanical allodynia) or an increase in the withdrawal latency (for thermal hyperalgesia) after drug administration indicates an anti-allodynic or anti-hyperalgesic effect, respectively.[1][6]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: NOP Receptor Signaling Pathway.
Caption: Generalized Experimental Workflow.
Conclusion
The analgesic properties of this compound are highly dependent on the context of its administration. While supraspinal application demonstrates pronociceptive effects in acute pain models, the broader class of NOP agonists, including the closely related and more potent UFP-112, exhibits significant antinociceptive effects when administered spinally, particularly in models of chronic inflammatory and neuropathic pain. This suggests that the therapeutic potential of this compound and similar compounds is likely to be realized through targeted spinal delivery or the development of peripherally restricted analogs.
The comparison with the bifunctional agonist cebranopadol highlights an alternative strategy of combining NOP and mu-opioid receptor agonism to achieve potent analgesia with a potentially improved side-effect profile. Furthermore, NOP receptor antagonists have shown utility in blocking the pronociceptive or anti-analgesic effects of NOP receptor activation, suggesting their potential role in combination therapies.
Future research should focus on direct, head-to-head comparisons of these various NOP receptor modulators across a range of pain models and administration routes to fully elucidate their relative therapeutic indices. Understanding the nuanced pharmacology of the NOP receptor system is paramount for the successful development of a new generation of analgesics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 380620-88-2 | Tocris Bioscience [tocris.com]
- 5. wmpllc.org [wmpllc.org]
- 6. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOP Receptor Mediates Anti-analgesia Induced by Agonist-Antagonist Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling [(pF)Phe4]nociceptin(1-13)NH2
Essential Safety and Handling Guide for [(pF)Phe4]nociceptin(1-13)NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective NOP receptor agonist. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The full toxicological properties of this compound have not been thoroughly investigated, and it should be handled with care as a potentially hazardous substance.[2][3] The following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Required to protect against splashes and airborne particles.[1][4][5] Safety glasses must always be worn beneath a face shield.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Minimum requirement for incidental contact.[1][5] For prolonged handling or direct contact, consider double-gloving or using more robust gloves.[5] |
| Body Protection | Impervious lab coat or gown | Protects skin and clothing from contamination.[1][4] |
| Respiratory Protection | Suitable respirator | Recommended, especially when handling the lyophilized powder or creating solutions, to prevent inhalation.[1][6] Use in a well-ventilated area or under a chemical fume hood.[1] |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills or dropped items.[4] |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is crucial for the safe handling, storage, and disposal of this compound.
Receiving and Storage Protocol
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Verification: Confirm the product identity and quantity against the order and shipping documents.
-
Storage of Lyophilized Powder: Store the sealed container in a cool, dry, and dark environment, at a temperature of -20°C for long-term stability.[1][3][7]
-
Storage of Reconstituted Solutions: Once in solution, store aliquots in sterile buffers (pH 5-6) at -20°C or colder to prolong shelf life.[3] Avoid repeated freeze-thaw cycles.[7]
-
Labeling: Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard symbols.[7]
Handling and Experimental Protocol
-
Controlled Environment: All handling of this compound must occur within a designated, well-ventilated laboratory area or a chemical fume hood.[1][7]
-
Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Reconstitution:
-
Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation, which can degrade the peptide.[3]
-
Use high-purity, sterile water or an appropriate buffer to reconstitute the peptide.[7] For peptides with solubility challenges, sterile dilute acetic acid (0.1%) may be attempted.[3]
-
Work in a sterile environment to prevent contamination.[7]
-
-
Experimental Use:
-
Post-Handling:
Disposal Plan
-
Waste Segregation: Segregate all waste contaminated with this compound (e.g., unused solutions, contaminated vials, pipette tips, gloves) into a designated, sealed, and clearly labeled hazardous waste container.
-
Environmental Precaution: Do not release the compound or contaminated materials into the environment, drains, or public waterways.[1][7] Collect any spillage with absorbent material and place it in the hazardous waste container.[1][2]
-
Approved Disposal: Dispose of all chemical waste through an approved waste disposal plant, adhering to all federal, state, and local environmental regulations.[1][6][7]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1] If irritation persists, seek medical attention.[2][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound TFA|MSDS [dcchemicals.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. peptide.co.jp [peptide.co.jp]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
